2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a chemical compound with significant relevance in scientific research and pharmaceutical applications. Its systematic name reflects its structure, which includes a chloro group, a piperidine moiety, and a propanone functional group. The compound's molecular formula is and its molecular weight is approximately 195.67 g/mol. This compound is classified as an organochlorine compound due to the presence of chlorine in its structure, and it is often used in the synthesis of various pharmaceuticals and research chemicals.
The synthesis of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can be achieved through several methods, primarily focusing on the introduction of the chloro and fluoroethyl groups onto the piperidine ring.
The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can be described using various notations:
InChI=1S/C9H14ClFN/c10-9(14)8-4-3-7(5-11)6-12-8/h3-6H,4-5H2,1H3
CC(C(=O)N1CCC(CC1)C(F)F)Cl
The compound features:
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can participate in various chemical reactions:
The reactivity of this compound largely depends on its electrophilic sites (the carbonyl carbon and the chloro group), making it versatile for further synthetic transformations.
Data on specific interactions would require empirical studies to elucidate its pharmacodynamics fully.
Relevant data regarding melting point, boiling point, and specific heat capacities would depend on experimental conditions and should be determined through laboratory analysis.
The primary applications of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: